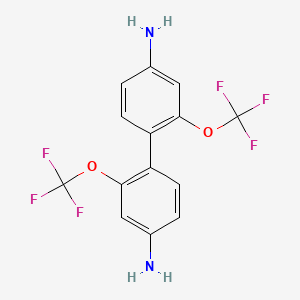

2,2'-Bis(trifluoromethoxy)benzidine

Description

Historical Trajectories in Fluorine-Containing Organic Chemistry Relevant to 2,2'-Bis(trifluoromethoxy)benzidine

The journey of fluorine in organic chemistry is a compelling narrative of overcoming significant experimental challenges. The element itself, named from the Latin "fluere" meaning "to flow," was recognized for its ability to lower the melting point of minerals as early as 1529. acs.org However, its extreme reactivity delayed its isolation until 1886 by Henri Moissan, an achievement that earned him a Nobel Prize. numberanalytics.com Early attempts to react elemental fluorine with organic compounds were often met with violent and explosive results. nih.gov

The turning point for industrial organofluorine chemistry arrived during World War II with the Manhattan Project, which required the large-scale production of uranium hexafluoride (UF₆) for uranium isotope separation. nih.gov This spurred the development of safer and more controlled fluorination techniques. The carbon-fluorine bond is the strongest in organic chemistry, imparting unique properties to molecules, including high thermal stability and altered electronic characteristics. nih.govjst.go.jp The introduction of trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups, as seen in this compound, is a modern extension of this legacy, offering a powerful tool to modify the properties of organic materials.

Evolution of Benzidine (B372746) Derivatives in Advanced Chemical Research

Benzidine and its derivatives have a long history, initially gaining prominence in the synthesis of direct dyes for textiles. wikipedia.orgnih.gov The parent compound, benzidine, was historically used in applications such as the detection of blood, a test based on its oxidation to a distinctly colored derivative. wikipedia.orgscirp.org However, due to health concerns, many of these applications have been discontinued. scirp.orgscirp.org

In contemporary research, the focus has shifted towards harnessing the unique electronic and structural features of substituted benzidines for advanced applications. These derivatives are now key components in the development of high-performance polymers, organic light-emitting diodes (OLEDs), and other optoelectronic materials. chemicalbook.comchemicalbook.com The introduction of bulky or electron-withdrawing substituents can significantly enhance properties like thermal stability, solubility, and charge transport capabilities. chemicalbook.comchemicalbook.com The strategic placement of substituents on the benzidine core allows for fine-tuning of the final material's characteristics, a central theme in modern materials science.

Structural Precursors and Foundational Synthetic Pathways to this compound

The synthesis of this compound relies on the availability of specific starting materials and well-established reaction sequences. A recently developed industrial process highlights a three-step approach to produce this compound with high yield. chemicalbook.com

The synthesis commences with a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene. chemicalbook.com This is a common strategy in organic synthesis to create carbon-carbon bonds. The subsequent steps involve the nitration of the resulting biphenyl (B1667301) intermediate to form 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl, followed by the reduction of the nitro groups to the desired amino functionalities, yielding this compound. chemicalbook.com This reduction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com

Alternative synthetic strategies might involve the use of different starting materials such as 2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene. researchgate.net The choice of synthetic route often depends on factors like the availability of precursors, desired purity, and scalability of the process.

Overview of Research Motivations and Challenges Pertaining to this compound

The primary motivation for the research and utilization of this compound lies in its role as a monomer for the synthesis of high-performance polymers, particularly polyimides. chemicalbook.comossila.com The incorporation of the trifluoromethoxy groups imparts several desirable properties to these polymers, including:

Improved Solubility : The presence of the trifluoromethyl groups can disrupt polymer chain packing, leading to better solubility in organic solvents. chemicalbook.com

Excellent Dielectric Properties : These polymers often exhibit low dielectric constants, making them suitable for applications in high-frequency electronics. chemicalbook.com

Optical Transparency : The electron-withdrawing nature of the trifluoromethyl groups can lead to more transparent polyimide films. ossila.com

These properties make polymers derived from this compound valuable for applications in flexible printed circuit boards, solar cells, and as materials for OLED displays. chemicalbook.comossila.comdatainsightsmarket.com

Despite its utility, the synthesis and handling of this compound present certain challenges. The synthesis can involve multi-step processes and require careful control of reaction conditions to achieve high yields and purity. chemicalbook.com As with many fluorinated compounds, there is a growing trend towards developing more sustainable production methods to minimize environmental impact. datainsightsmarket.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀F₆N₂ |

| Molecular Weight | 320.24 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 183-184 °C |

| Boiling Point | 376.9 ± 42.0 °C (Predicted) |

| Density | 1.415 ± 0.06 g/cm³ (Predicted) |

| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and other organic solvents |

Data sourced from multiple references. chemicalbook.comchemicalbook.comriyngroup.comossila.comguidechem.com

Table 2: Key Research Applications of this compound

| Application Area | Description |

| High-Performance Polymers | Used as a monomer in the synthesis of thermoplastic polyimides (TPIs) and poly(ester imide) (PEsI) copolymers. chemicalbook.com |

| Optical and Optoelectronic Materials | Integral to the development of colorless polyimide copolymers for optical and optoelectronic applications. chemicalbook.com |

| Flexible Electronics | Employed in the creation of flexible and tough polyimide films for flexible solar cells and printed circuit boards. chemicalbook.comossila.com |

| Porous Organic Polymers | Utilized in the synthesis of fluorine-functionalized porous organic polymers for applications like the adsorption of pollutants. chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H10F6N2O2 |

|---|---|

Molecular Weight |

352.23 g/mol |

IUPAC Name |

4-[4-amino-2-(trifluoromethoxy)phenyl]-3-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C14H10F6N2O2/c15-13(16,17)23-11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)24-14(18,19)20/h1-6H,21-22H2 |

InChI Key |

NZOHUOCKJIYPKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)C2=C(C=C(C=C2)N)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Bis Trifluoromethoxy Benzidine and Its Precursors

Strategic Approaches to C-N Bond Formation in Substituted Diamine Synthesis

The construction of the diamine framework, particularly in sterically hindered and electronically modified systems like benzidines, necessitates robust and selective methods for carbon-nitrogen (C-N) bond formation.

Catalytic Cross-Coupling Strategies for Benzidine (B372746) Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful means to construct C-N bonds with high efficiency and functional group tolerance. researchgate.netrsc.org These methods are particularly relevant for the synthesis of complex benzidine derivatives. The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an amine-containing species and subsequent reductive elimination to furnish the desired C-N coupled product and regenerate the active catalyst. youtube.com

In the context of benzidine synthesis, strategies often involve the coupling of two aryl units, which can be followed by the introduction of amino groups. For instance, the Suzuki-Miyaura coupling can be employed to form the biphenyl (B1667301) backbone, followed by nitration and subsequent reduction. chemicalbook.com The Buchwald-Hartwig amination offers a more direct approach, enabling the direct coupling of an aryl dihalide with an amine or ammonia (B1221849) equivalent. youtube.com The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with the steric hindrance and electronic effects of substituents like trifluoromethoxy groups.

Table 1: Overview of Key Catalytic Cross-Coupling Reactions for C-N Bond Formation

| Reaction Name | Typical Reactants | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Palladium or Nickel catalyst with a specialized ligand (e.g., phosphine-based) | Direct formation of C(aryl)-N bonds. Wide substrate scope. |

| Ullmann Condensation | Aryl halide, Amine | Copper catalyst | Often requires higher temperatures than palladium-catalyzed reactions. |

| Suzuki-Miyaura Coupling (indirect) | Aryl boronic acid, Aryl halide | Palladium catalyst | Forms the C-C biphenyl bond, followed by separate amination steps. |

Reductive Amination and Alternative Methodologies

Reductive amination represents a versatile and widely used method for the synthesis of amines, including substituted diamines. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com

For the synthesis of benzidine-type structures, a dicarbonyl compound could theoretically be reacted with an ammonia source or a primary amine, followed by reduction. However, controlling the reaction to achieve the desired diamine without polymerization or side reactions can be challenging. A stepwise approach, where amino groups are introduced sequentially, often provides better control.

Alternative methodologies for C-N bond formation include nucleophilic aromatic substitution (SNAr) reactions. In this approach, a suitably activated aromatic ring bearing a good leaving group (e.g., a halogen) can react with an amine nucleophile. The presence of electron-withdrawing groups, such as the trifluoromethoxy group, on the aromatic ring can facilitate this reaction.

Trifluoromethoxylation Techniques for Aromatic Systems

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a key step in the synthesis of 2,2'-Bis(trifluoromethoxy)benzidine. nih.gov This functional group imparts unique electronic properties and can significantly enhance the performance characteristics of the final polymer. nih.gov Both electrophilic and nucleophilic methods have been developed for this transformation.

Electrophilic Trifluoromethoxylation Reactions

Electrophilic trifluoromethoxylation involves the reaction of an electron-rich aromatic compound with a reagent that serves as an electrophilic "CF₃O⁺" source. While a direct "CF₃O⁺" cation is highly unstable, various reagents have been developed to achieve this transformation. These reagents typically contain a hypervalent iodine or a similar reactive center bonded to the OCF₃ group. nih.gov

One notable class of reagents is the Togni reagents, which are hypervalent iodine compounds. nih.gov These reagents can react with phenols or other activated aromatic systems to introduce the trifluoromethoxy group. The mechanism is thought to involve the initial attack of the aromatic ring onto the iodine, followed by reductive elimination of the OCF₃ group. Another approach involves the use of O-(trifluoromethyl)dibenzofuranium salts, which can also serve as effective electrophilic trifluoromethoxylating agents for phenol (B47542) derivatives. nih.gov

Recent advancements include electrochemical methods where a trifluoromethyl source like trifluoromethane (B1200692) (CF₃H) is electrochemically oxidized in the presence of an oxygen source and the aromatic substrate to generate the trifluoromethoxylated product. nih.govresearchgate.netresearchgate.net This method proceeds through the formation of a CF₃ radical, which is then converted to a CF₃O radical that adds to the aromatic ring. nih.govresearchgate.netresearchgate.net

Nucleophilic Trifluoromethoxylation Protocols

Nucleophilic trifluoromethoxylation involves the reaction of an aromatic compound with a nucleophilic "CF₃O⁻" source. stackexchange.com This approach is typically used for aromatic systems that are electron-deficient or are activated towards nucleophilic attack. A common strategy involves the displacement of a leaving group, such as a halide or a nitro group, from an activated aromatic ring by a trifluoromethoxide source.

Generating and handling the trifluoromethoxide anion (CF₃O⁻) can be challenging due to its potential instability. However, methods have been developed using sources like potassium trifluoromethoxide or by generating it in situ from reagents such as trifluoroacetyl fluoride. The reaction of an aryl halide with a metal trifluoromethoxide, often facilitated by a copper or palladium catalyst, can be an effective method for introducing the OCF₃ group.

Multi-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that combines several of the strategies discussed above. A representative synthetic route is outlined below:

Biphenyl Formation: The synthesis often commences with the coupling of two substituted benzene (B151609) rings to form the biphenyl core. For example, an Ullmann coupling of 2-chloro-1-nitrobenzene can be used to form 2,2'-dinitrobiphenyl (B165474).

Introduction of Trifluoromethoxy Groups: The nitro groups in 2,2'-dinitrobiphenyl can be replaced by trifluoromethoxy groups via a nucleophilic aromatic substitution reaction. This step would involve reacting the dinitro compound with a suitable trifluoromethoxide source.

Reduction of Nitro Groups: If the synthesis starts from a dinitrobiphenyl derivative, the nitro groups need to be reduced to amino groups. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or by using reducing agents like tin(II) chloride in acidic media.

An alternative and more recent industrial process for a related compound, 2,2'-bis(trifluoromethyl)benzidine (B1298469), involves a three-step sequence starting from 1-chloro-2-(trifluoromethyl)benzene. chemicalbook.com This process includes a Grignard reaction to form the biphenyl, followed by nitration and subsequent reduction of the dinitro intermediate. chemicalbook.com A similar strategic approach could be adapted for the synthesis of this compound, where the starting material would be a trifluoromethoxy-substituted benzene derivative.

A patented method for a similar compound, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, involves the zinc powder reductive coupling of m-nitrobenzotrifluoride to form a hydrazo intermediate, which then undergoes an acid-catalyzed rearrangement to yield the benzidine product. google.com

Table 2: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 2-Chloro-1-nitrobenzene | C₆H₄ClNO₂ | Starting material for biphenyl formation. |

| 2,2'-Dinitrobiphenyl | C₁₂H₈N₂O₄ | Intermediate after biphenyl coupling. |

| 2,2'-Bis(trifluoromethoxy)biphenyl | C₁₄H₈F₆O₂ | Intermediate after trifluoromethoxylation. |

| 4,4'-Dinitro-2,2'-bis(trifluoromethoxy)biphenyl | C₁₄H₆F₆N₂O₆ | Nitrated intermediate prior to reduction. |

The synthesis of this compound is a testament to the advancements in modern synthetic organic chemistry, requiring a sophisticated and strategic combination of bond-forming and functionalization reactions to construct this valuable monomer for high-performance materials.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions at each synthetic step. While specific data for this exact compound is limited, optimization strategies can be inferred from similar syntheses of fluorinated biphenyl compounds.

Ullmann Condensation: The traditional Ullmann reaction often requires high temperatures, typically exceeding 200°C, and polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The use of activated copper powder is also a classic feature. rsc.org Modern variations of the Ullmann coupling may employ soluble copper catalysts with ligands, which can lead to milder reaction conditions and improved yields. organic-chemistry.org For the synthesis of 2,2'-disubstituted biphenyls, the Ullmann coupling has been reported as a key step. nih.gov

Nitration: The nitration of biphenyl and its derivatives is sensitive to reaction conditions, which can influence the ratio of ortho and para isomers. rsc.org For the nitration of 1,4-bis(trifluoromethyl)benzene, a related compound, using nitric acid in a solvent of sulfuric acid (91-100%) or fuming sulfuric acid at temperatures between 50°C and 100°C has been shown to produce the desired nitro compound in high yield. google.com The reaction temperature and the concentration of the acid are critical parameters to control to achieve high selectivity and conversion. google.com In some cases, conducting the nitration at lower temperatures, from -20°C to 10°C, can influence the isomer distribution. google.com

Reduction: The reduction of dinitrobiphenyl compounds to their corresponding diamines is a well-established transformation. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a common and efficient method. For a related compound, 2,2'-bis(trifluoromethyl)benzidine, a reduction process using hydrogen over a Pd/C catalyst has been described. chemicalbook.com The reaction is typically carried out under pressure and at a slightly elevated temperature, for instance, starting at room temperature and then heating to 55°C. chemicalbook.com Another approach involves chemical reduction, for example, using sodium sulfide. However, this method can sometimes lead to the formation of side products like benzo[c]cinnoline (B3424390) derivatives, depending on the reaction conditions. acs.org

The following table summarizes plausible optimized conditions based on analogous reactions.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield |

| Ullmann Condensation | 2-chloro-1-(trifluoromethoxy)benzene | Copper powder | DMF or NMP | >200°C | Moderate to High |

| Nitration | 2,2'-bis(trifluoromethoxy)biphenyl | HNO₃/H₂SO₄ | Sulfuric Acid | 50-100°C | High |

| Reduction | 4,4'-dinitro-2,2'-bis(trifluoromethoxy)biphenyl | H₂ / Pd/C | Methanol (B129727) or Ethanol (B145695) | Room Temp to 55°C | High |

Purification Techniques in the Context of Synthetic Pathways

Purification at each stage of the synthesis is essential to ensure the high purity of the final this compound product.

Purification of Intermediates:

2,2'-bis(trifluoromethoxy)biphenyl: After the Ullmann condensation, the resulting biphenyl intermediate can be purified using techniques like column chromatography. rsc.org Recrystallization from a suitable solvent is also a common method to obtain a pure crystalline product.

4,4'-dinitro-2,2'-bis(trifluoromethoxy)biphenyl: The dinitro intermediate, after the nitration reaction, is often precipitated by pouring the reaction mixture into ice water. google.com The crude product can then be collected by filtration and further purified by recrystallization from solvents like ethanol or by silica (B1680970) gel chromatography. nih.gov

Purification of the Final Product: The final product, this compound, is typically a solid. After the reduction step, the crude product can be isolated by filtration of the catalyst followed by removal of the solvent. The primary method for purification is recrystallization. For analogous benzidine compounds, recrystallization from solvents like toluene (B28343) or ethanol has proven effective in yielding high-purity crystals. echemi.com Washing the filtered product with an aqueous solution of an organic polar solvent, such as isopropanol, can also be an effective method for removing impurities from benzidine salts. google.com The purity of the final product is often verified by techniques such as melting point determination and chromatographic methods.

| Compound | Purification Method | Description |

| 2,2'-bis(trifluoromethoxy)biphenyl | Column Chromatography, Recrystallization | Separation based on polarity, followed by crystallization to obtain pure solid. |

| 4,4'-dinitro-2,2'-bis(trifluoromethoxy)biphenyl | Precipitation, Recrystallization | Isolation by precipitation in water, followed by crystallization from an organic solvent. |

| This compound | Recrystallization, Solvent Washing | Crystallization from solvents like toluene or ethanol to obtain high-purity product. Washing with polar solvents can remove residual impurities. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. While specific literature on green synthesis for this particular compound is scarce, general principles of green chemistry can be applied to its synthetic route.

Atom Economy and Waste Reduction: The multi-step synthesis of this compound inherently presents challenges to achieving high atom economy. However, optimizing reaction conditions to maximize yields and minimize by-product formation at each step is a key green chemistry objective. For instance, developing highly selective catalysts for the Ullmann condensation and nitration steps can significantly reduce waste.

Catalysis: The use of catalysts is a cornerstone of green chemistry. In the synthesis of this compound, catalysts are employed in both the Ullmann condensation (copper) and the final reduction step (palladium). The development of more efficient and recyclable catalysts is an active area of research. For example, heterogeneous catalysts are generally preferred as they can be more easily separated from the reaction mixture and potentially reused, reducing waste and cost.

While the direct application of these principles to the synthesis of this compound is not widely documented, the broader trends in organic synthesis point towards a future where these green chemistry considerations will play an increasingly important role in the production of specialty chemicals.

Exploration of Reactivity and Derivatization Pathways of 2,2 Bis Trifluoromethoxy Benzidine

Amine Group Reactivity in 2,2'-Bis(trifluoromethoxy)benzidine

The two primary amine groups are the most reactive sites in the this compound molecule. Their nucleophilic nature drives a variety of reactions, making them key to the derivatization and polymerization of this compound.

Electrophilic Substitution Reactions on the Amine Moiety

The lone pair of electrons on the nitrogen atoms of the amine groups makes them susceptible to attack by electrophiles. These reactions typically involve the substitution of one or both hydrogen atoms of the amine groups. While specific studies on electrophilic substitution directly on the amine groups of this compound are not extensively detailed in the provided search results, the general principles of amine chemistry suggest that reactions such as acylation and alkylation would readily occur. For instance, acylation with acid chlorides or anhydrides would lead to the formation of amides, a crucial step in the synthesis of polyamides.

Nucleophilic Additions and Condensation Reactions

The amine groups of this compound readily participate in nucleophilic addition and condensation reactions, most notably with carbonyl compounds. This reactivity is fundamental to the formation of polyimides and other polymers. The reaction with dianhydrides, for example, proceeds via a two-step process. Initially, the nucleophilic amine group attacks the carbonyl carbon of the anhydride (B1165640), leading to the formation of a polyamic acid. Subsequent thermal or chemical cyclodehydration results in the formation of the stable polyimide structure. researchgate.net

The nucleophilicity of the amine groups, while sufficient for these reactions, is moderated by the electron-withdrawing effect of the trifluoromethoxy groups on the aromatic rings. researchgate.net This electronic effect influences the reaction kinetics and the properties of the resulting polymers.

Aromatic Ring Reactivity of this compound

The biphenyl (B1667301) core of this compound is also subject to chemical modification, primarily through electrophilic aromatic substitution and directed metalation strategies.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic rings govern the regioselectivity of electrophilic aromatic substitution. The amine groups are powerful activating groups and ortho-, para-directors, while the trifluoromethoxy groups are deactivating and meta-directing. youtube.comlibretexts.org In the case of this compound, the positions ortho and para to the amine groups are activated towards electrophilic attack. However, the strong activating nature of the amine groups can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled. msu.edu The trifluoromethoxy group, being deactivating, will direct incoming electrophiles to the positions meta to it. youtube.com The interplay of these directing effects determines the final substitution pattern on the aromatic rings.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.orgharvard.edu In this compound, both the amine and trifluoromethoxy groups can potentially act as DMGs. The amine group, after suitable protection (e.g., as a carbamate), can be a potent DMG. uwindsor.ca The trifluoromethoxy group is also known to have a directing effect, albeit weaker than the protected amine. organic-chemistry.org By choosing the appropriate reaction conditions and protecting groups, it is possible to achieve selective lithiation at the positions ortho to either the amine or the trifluoromethoxy groups, allowing for the introduction of a wide range of electrophiles.

Formation of Polymeric Structures from this compound Monomer

The primary application of this compound is as a monomer in the synthesis of high-performance polymers, particularly polyimides. researchgate.netchemicalbook.comresearchgate.netosti.govchemicalbook.comacs.orgossila.comchemicalbook.com These polymers are renowned for their exceptional thermal stability, mechanical strength, and desirable electrical properties. researchgate.netchemicalbook.comchemicalbook.com

The polymerization is typically achieved through the polycondensation reaction of this compound with various aromatic dianhydrides. researchgate.netosti.gov The resulting polyimides possess a rigid and twisted backbone structure due to the non-planar nature of the biphenyl unit with the bulky trifluoromethoxy groups. researchgate.net This molecular architecture hinders close chain packing, leading to enhanced solubility in organic solvents and improved processability. researchgate.net Furthermore, the incorporation of fluorine in the form of trifluoromethoxy groups contributes to a low dielectric constant, low moisture absorption, and high optical transparency in the final polymer films. osti.govossila.com

The properties of the resulting polyimides can be tailored by varying the structure of the dianhydride comonomer. For instance, the use of different dianhydrides such as pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) allows for the fine-tuning of properties like the glass transition temperature, coefficient of thermal expansion, and tensile strength. researchgate.net

Below is a table summarizing the properties of polyimides synthesized from this compound and various dianhydrides.

| Dianhydride Monomer | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C, in N₂) | Tensile Strength (MPa) | Coefficient of Thermal Expansion (ppm/°C) |

| BPDA | 366 | 605 | 145 | 6.8 |

| BTDA | 345 | 535 | 92 | 63.1 |

| ODPA | 354 | 594 | 120 | 45.2 |

| 6-FDA | 360 | 580 | 115 | 38.7 |

| PMDA | >400 | 590 | 135 | 15.4 |

Data compiled from research findings. researchgate.net

Polycondensation Reactions for Aromatic Polyamides and Polyimides

This compound is a prime candidate for the synthesis of high-performance aromatic polyamides (aramids) and polyimides. The presence of the trifluoromethoxy groups is anticipated to enhance solubility, thermal stability, and dielectric properties of the resulting polymers. The non-coplanar or twisted structure of the benzidine (B372746) unit can disrupt polymer chain packing, leading to improved processability. rsc.orgchemicalbook.com

Aromatic Polyamides:

Aromatic polyamides are typically synthesized through the polycondensation of an aromatic diamine with an aromatic diacid chloride. For this compound, this would involve a low-temperature solution polycondensation. The reaction is generally carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride to enhance the solubility of the polymer.

A general synthetic scheme for the preparation of aromatic polyamides from this compound is as follows:

Where Ar represents the 2,2'-bis(trifluoromethoxy)biphenyl moiety and Ar' is an aromatic diacid chloride. The properties of the resulting polyamide can be tailored by the choice of the diacid chloride. For instance, using rigid diacid chlorides would lead to polymers with higher thermal stability, while the incorporation of more flexible units could enhance solubility.

Aromatic Polyimides:

Aromatic polyimides are renowned for their exceptional thermal, mechanical, and electrical properties. rsc.org The synthesis of polyimides from this compound would likely follow a two-step polycondensation method. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclodehydration.

The incorporation of this compound into polyimide backbones is expected to yield polymers with several desirable characteristics, including:

Enhanced Solubility: The bulky and twisted nature of the diamine can disrupt intermolecular forces, leading to better solubility in organic solvents. rsc.org

Improved Optical Transparency: The fluorine content can lead to colorless or pale-colored polyimide films. chemicalbook.com

Lower Dielectric Constant: The trifluoromethoxy groups can lower the dielectric constant, making these materials suitable for microelectronics applications. chemicalbook.com

High Thermal Stability: The resulting polyimides are expected to exhibit high glass transition temperatures and thermal decomposition temperatures. rsc.orgchemicalbook.com

Table 1: Representative Dianhydrides for Polyimide Synthesis and Expected Polymer Properties

| Dianhydride Monomer | Abbreviation | Expected Polymer Characteristics |

|---|---|---|

| Pyromellitic dianhydride | PMDA | High thermal stability, rigid structure. |

| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | BPDA | Good balance of thermal and mechanical properties. |

| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | BTDA | Enhanced solubility and processability. |

| 4,4′-Oxydiphthalic anhydride | ODPA | Increased flexibility and lower glass transition temperature. |

| 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | High solubility, optical transparency, and low dielectric constant. |

Ring-Opening Polymerization Strategies

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. This method is typically employed for the polymerization of cyclic monomers such as lactones, lactams, cyclic ethers, and cyclic siloxanes.

Aromatic diamines like this compound are not conventional monomers for ring-opening polymerization. Their primary mode of polymerization is through step-growth polycondensation reactions, as detailed in the previous section.

For an aromatic diamine to be involved in ROP, it would need to be chemically modified to incorporate a polymerizable cyclic functional group. However, there is currently no available scientific literature that describes the derivatization of this compound or analogous aromatic diamines to create monomers suitable for ring-opening polymerization. Therefore, this remains a speculative and underexplored area of research for this class of compounds.

Synthesis of Heterocyclic Compounds Incorporating this compound Motifs

The diamine functionality of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing fused ring systems. These heterocycles are of interest in materials science and medicinal chemistry.

Polybenzimidazoles and Bis-Benzimidazoles:

Benzimidazole-containing compounds can be synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govresearchgate.net By reacting this compound with dicarboxylic acids, bis-benzimidazole compounds can be formed. These reactions are often carried out at high temperatures in a polyphosphoric acid (PPA) medium, which acts as both a solvent and a dehydrating agent. Microwave-assisted synthesis in the presence of a solid acid catalyst like alumina-methanesulfonic acid has also been reported as an efficient method. researchgate.net The resulting bis-benzimidazoles can serve as monomers for high-performance polymers or as ligands in coordination chemistry.

Polyquinolines:

Polyquinolines are a class of polymers known for their excellent thermal stability and interesting optical and electrical properties. rsc.org One synthetic route to polyquinolines involves an AA/BB-type aza-Diels–Alder polymerization reaction. rsc.org While specific examples using this compound are not documented, it is plausible that this diamine could be utilized in similar synthetic strategies to create novel polyquinoline structures. The synthesis of 2-trifluoromethylquinolines via palladium-catalyzed Sonogashira reactions has also been reported, highlighting the utility of fluorinated building blocks in constructing complex heterocyclic systems. beilstein-journals.orgnih.gov

Polybenzoxazoles:

Polybenzoxazoles (PBOs) are another class of high-performance polymers with exceptional thermal and mechanical properties. The synthesis of PBOs typically involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid, followed by cyclodehydration. While this compound is not a bis(o-aminophenol), it serves as a precursor to such monomers. For instance, the introduction of hydroxyl groups ortho to the amino groups on the this compound scaffold would yield a monomer suitable for PBO synthesis. The resulting fluorinated PBOs would be expected to exhibit enhanced solubility and a low dielectric constant. researchgate.net

No Publicly Available Computational Studies Found for this compound

Despite a thorough search for scientific literature, no specific computational and theoretical investigations on the chemical compound this compound were found.

Efforts to locate data pertaining to the quantum chemical studies, molecular dynamics simulations, or reaction mechanism elucidations for this specific molecule have been unsuccessful. The requested detailed analysis, including Density Functional Theory (DFT) applications for molecular geometry, ab initio calculations of electronic properties, and computational modeling of its synthesis, is not available in the public domain based on the conducted searches.

The search for information consistently redirected to a similarly named but structurally different compound, 2,2'-Bis(trifluoromethyl)benzidine (B1298469) . While extensive research exists for the "trifluoromethyl" analogue, particularly concerning its use in high-performance polymers, this information is not applicable to the requested "trifluoromethoxy" variant.

Therefore, it is not possible to provide the requested article with the specified outline and content, as no research data for the following topics related to this compound could be retrieved:

Quantum Chemical Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) Applications for Molecular Geometry

Ab Initio Calculations of Electronic Properties (e.g., frontier orbitals, charge distribution)

Molecular Dynamics Simulations of Intermolecular Interactions

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Analysis for Key Synthetic Steps

Prediction of Reactivity and Selectivity

Without any foundational research on these computational aspects, a scientifically accurate and informative article as per the user's instructions cannot be generated. Further research or declassification of proprietary industrial data would be required for such an analysis to be possible.

Computational and Theoretical Investigations of 2,2 Bis Trifluoromethoxy Benzidine

Prediction of Polymerization Pathways Involving 2,2'-Bis(trifluoromethoxy)benzidine

Computational and theoretical chemistry offer powerful tools to predict and understand the mechanisms of polymer formation. For this compound, a fluorinated aromatic diamine, the most anticipated polymerization pathway is a polycondensation reaction with a dianhydride to form a polyimide. This prediction is based on the well-established chemistry of aromatic diamines in polyimide synthesis. vt.edunih.gov The process is generally modeled as a two-step mechanism, which can be investigated using computational methods like Density Functional Theory (DFT) to elucidate the reaction energetics and transition states.

The predicted polymerization pathway involves:

Formation of a Poly(amic acid) Precursor: This initial step is a nucleophilic addition reaction. The amino groups (-NH₂) of this compound act as nucleophiles, attacking the electrophilic carbonyl carbons of a dianhydride monomer (such as Pyromellitic dianhydride - PMDA or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA). vt.edu This reaction is typically carried out at ambient temperatures in a polar aprotic solvent. vt.edu The reaction proceeds through a transition state leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, resulting in a soluble poly(amic acid) precursor. The trifluoromethoxy (-OCF₃) groups are strongly electron-withdrawing, which is predicted to decrease the nucleophilicity of the amine groups. This effect might influence the reaction kinetics compared to non-fluorinated analogues.

Imidization to Form the Final Polyimide: The second step is a cyclodehydration (imidization) of the poly(amic acid). This involves an intramolecular nucleophilic attack of the amide nitrogen on the ortho-carboxylic acid group, eliminating water and forming the stable five-membered imide ring. This step can be achieved either by thermal treatment at high temperatures or by chemical means using dehydrating agents at lower temperatures. vt.edu Computational modeling can predict the activation energy barriers for both the ring-closure and the subsequent water elimination steps.

Theoretical calculations would be crucial in quantifying the influence of the ortho-trifluoromethoxy substituents. These groups are expected to impact the dihedral angle between the two phenyl rings of the benzidine (B372746) moiety, leading to a twisted, non-planar polymer backbone. This predicted conformational effect is significant as it can disrupt chain packing, potentially leading to enhanced solubility and altered mechanical and optical properties of the resulting polyimide.

While specific DFT studies on the polymerization pathways of this compound are not extensively documented in public literature, the predicted mechanism is based on the robust and well-understood principles of polyimide chemistry. Computational analysis of this system would provide valuable insights into reaction kinetics and the properties of the resulting polymer.

Table 4.4.1: Predicted Energetics for Key Steps in the Polymerization of this compound with a Dianhydride

The following data is illustrative and represents typical values for such reactions as predicted by computational models. It is not based on direct experimental or computational results for this compound.

| Reaction Step | Description | Predicted Activation Energy (kJ/mol) | Predicted Reaction Enthalpy (kJ/mol) |

| 1. Poly(amic acid) Formation | Nucleophilic attack of the amine on the anhydride ring. | 40 - 60 | -80 to -100 |

| 2a. Imidization (Ring Closure) | Intramolecular cyclization to form a tetrahedral intermediate. | 100 - 130 | 10 - 20 |

| 2b. Imidization (Dehydration) | Elimination of a water molecule to form the imide ring. | 140 - 170 | -30 to -50 |

Advanced Applications of 2,2 Bis Trifluoromethoxy Benzidine in Materials Science Research

Integration into High-Performance Polymeric Materials

2,2'-Bis(trifluoromethoxy)benzidine is a crucial monomer for synthesizing high-performance polymers. The incorporation of fluorine groups enhances properties such as thermal stability, chemical resistance, and mechanical strength.

Role as a Monomer in Aramid Synthesis for Specialized Applications

Aramids, or aromatic polyamides, are a class of high-performance polymers known for their exceptional strength and heat resistance. While specific research on the direct use of this compound in aramid synthesis is not extensively detailed in the provided search results, the principles of aramid chemistry suggest its potential. The rigid biphenyl (B1667301) core and the robust C-F bonds of the trifluoromethoxy groups would likely contribute to aramids with enhanced thermal stability and specialized properties. The synthesis of novel aramid copolymers often involves the incorporation of various aromatic diamines to tailor the final properties of the material. nih.gov

Precursor for Advanced Polyimides in Electronic and Aerospace Research

The most prominent application of this compound is as a precursor for advanced polyimides. chemicalbook.com These materials are vital in the electronics and aerospace industries due to their outstanding thermal stability, mechanical properties, and dielectric performance. chemicalbook.comresearchgate.net

The inclusion of the trifluoromethoxy groups leads to several advantageous characteristics in the resulting polyimides:

Improved Solubility: The presence of these groups can increase the solubility of the polyimides, making them easier to process. chemicalbook.com

High Glass Transition Temperatures (Tg): Polyimides derived from this monomer exhibit high glass transition temperatures, indicating their suitability for high-temperature applications. chemicalbook.com

Excellent Dielectric Properties: The fluorine content contributes to a low dielectric constant, which is highly desirable for microelectronics and high-frequency flexible printed circuit boards. chemicalbook.com

Optical Transparency: The trifluoromethyl groups reduce electron delocalization along the polymer backbone, leading to more transparent polyimide films. ossila.com This transparency is beneficial for applications such as solar cell encapsulation. ossila.com

Low Linear Thermal Expansion Coefficient: The rigidity of the monomer results in polyimides with a low coefficient of thermal expansion, a critical property for applications requiring dimensional stability over a range of temperatures. ossila.com

Research has shown that polyimides synthesized from this compound and various dianhydrides, such as pyromellitic dianhydride, exhibit a favorable combination of these properties. acs.org For instance, certain colorless polyimide copolymers have demonstrated a good balance between solution processability and physical properties, making them promising for various industrial uses. chemicalbook.com

Utilization in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. rsc.org The rigid and aromatic nature of this compound makes it a valuable building block in this field. ossila.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

Both Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of potential applications. The rigid structure of this compound is advantageous for synthesizing high-surface-area MOFs and COFs. ossila.comchemicalbook.com These frameworks are constructed from organic linkers (like the benzidine (B372746) derivative) and metal nodes (in MOFs) or through strong covalent bonds between organic building blocks (in COFs). The resulting materials have ordered pores and high surface areas, making them suitable for gas storage, separation, and catalysis.

Development of Optoelectronic Materials Through Derivatization

The derivatization of this compound opens up possibilities for creating novel optoelectronic materials. chemicalbook.com The inherent properties of the parent molecule, such as its rigidity and the electron-withdrawing nature of the trifluoromethoxy groups, can be harnessed and modified to produce materials with specific optical and electronic functionalities.

Polyimides derived from this compound have been shown to be highly transparent, a key requirement for many optoelectronic applications. ossila.com For example, these transparent polyimide films have been used in flexible solar cells, where they provide a mechanically robust substrate that maintains high efficiency even after numerous bending cycles. ossila.com The ability to tune the properties of these materials through the selection of co-monomers and synthetic conditions makes this compound a versatile platform for the development of next-generation optoelectronic devices. chemicalbook.com

Precursors for Organic Light-Emitting Diodes (OLEDs) Research

While direct application as an emissive material is not its primary research focus, this compound serves as a critical monomer for the synthesis of advanced polyimides that are highly promising for applications in optoelectronics, including as substrates and encapsulation layers for Organic Light-Emitting Diodes (OLEDs). The incorporation of the trifluoromethoxy (-OCF3) group into the polymer backbone leads to a unique and advantageous combination of properties.

Research into new polyimides prepared from this compound and various dianhydrides has yielded high-quality polymer films. acs.org These polymers exhibit a particularly favorable set of characteristics essential for electronic applications. acs.org A key finding is that polyimides derived from the diamine with -OCF3 substituents demonstrate a superior balance of low dielectric constant, minimal moisture absorption, and a low coefficient of thermal expansion (CTE), coupled with high thermal stability. acs.org

These properties are critical for OLED technology. A low dielectric constant is crucial for reducing signal delay and cross-talk in high-frequency applications. Low moisture absorption enhances the longevity and stability of OLED devices, which are notoriously sensitive to degradation by water ingress. A low CTE, comparable to that of other materials in the device stack, minimizes stress caused by thermal cycling during fabrication and operation, thereby improving reliability. The high thermal stability allows the material to withstand the high temperatures required for manufacturing processes. This combination suggests that polyimides from this compound are promising candidates for next-generation materials in flexible and transparent electronics. acs.org

For comparison, these materials are often evaluated against polyimides made from the closely related 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB). The polymers from the -OCF3 substituted diamine show a distinct and sometimes more advantageous property profile. acs.org

Table 1: Comparative Properties of Polyimides Derived from Fluorinated Diamines

| Property | Polyimide from this compound | Significance in OLEDs |

|---|---|---|

| Dielectric Constant | Low acs.org | Reduces signal delay and power consumption. |

| Moisture Absorption | Low acs.org | Increases device lifetime and prevents degradation. |

| Coefficient of Thermal Expansion (CTE) | Low acs.org | Improves mechanical stability and reliability. |

Photochromic and Electrochromic Materials Research

A review of available scientific literature indicates that research on this compound has not been focused on its potential photochromic or electrochromic properties. The primary thrust of its investigation in materials science has been its role as a monomer for high-performance polyimides with exceptional thermal and dielectric characteristics. While other complex organic molecules, including different "bis" compounds, are actively studied for their ability to change color in response to light (photochromism) or electrical fields (electrochromism), this specific application is not a documented area of research for this compound.

Application as a Building Block in Complex Organic Synthesis

The utility of this compound as a specialized building block in complex organic synthesis is well-established, particularly in the field of polymer chemistry. Its synthesis has been achieved through a multi-step process, which itself highlights its nature as a constructed molecular unit designed for further reaction.

The synthesis pathway involves the reduction of 3-(trifluoromethoxy)nitrobenzene to its corresponding hydrazo derivative. This intermediate then undergoes a benzidine rearrangement to yield the final this compound diamine. acs.org This synthetic route provides access to a diamine monomer with strategically placed trifluoromethoxy groups.

Once synthesized, this diamine is used in standard polycondensation reactions with various aromatic tetracarboxylic dianhydrides to prepare novel polyimides. acs.org The rigid and fluorinated structure of the diamine is directly transferred to the resulting polymer, defining its final properties. Its ability to be reliably polymerized into high-molecular-weight chains makes it a valuable component for creating materials with tailored characteristics not achievable with more common, non-fluorinated monomers. acs.org The stability of the compound makes it a reliable intermediate for these complex polymerization processes. chemicalbook.com

Research into Adsorption of Pollutants using Derivatives

There is no specific research documented on the use of derivatives of this compound for the adsorption of pollutants. However, it is noteworthy that derivatives of the related compound, 2,2'-Bis(trifluoromethyl)benzidine (TFMB), have been explored for this purpose. For instance, a fluorine-functionalized triazine-based porous organic polymer (F-POP) was synthesized through the condensation polymerization of TFMB and cyanuric chloride. chemicalbook.com This material demonstrated an excellent capacity for adsorbing aflatoxins, outperforming similar polymers without fluorine. chemicalbook.com This research highlights the potential of fluorinated biphenyl structures in developing advanced adsorbent materials, though it does not directly involve the trifluoromethoxy variant.

Emerging Research Directions and Future Perspectives for 2,2 Bis Trifluoromethoxy Benzidine

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The viability of 2,2'-Bis(trifluoromethoxy)benzidine as a monomer for industrial applications hinges on the development of efficient and scalable synthetic routes. Research has established a viable pathway for its synthesis, which serves as a foundation for future optimization.

The primary reported synthesis begins with 3-(trifluoromethoxy)nitrobenzene. This starting material undergoes a reduction to form the corresponding hydrazo intermediate, which is then subjected to a benzidine (B372746) rearrangement to yield the final this compound product. acs.org One specific method involves the reduction of 3-(trifluoromethoxy)nitrobenzene with zinc dust in an alkaline ethanolic solution to produce the hydrazo compound. This intermediate is then treated with a mixture of hydrochloric acid and stannous chloride to facilitate the rearrangement. acs.org

Future research is focused on enhancing the efficiency and yield of this process. Key areas for exploration include optimizing reaction conditions for both the reduction and rearrangement steps and minimizing the formation of isomeric byproducts. The table below outlines the established synthetic pathway.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Reduction | 3-(trifluoromethoxy)nitrobenzene | Zinc dust, NaOH, Ethanol (B145695) | 3,3'-Bis(trifluoromethoxy)hydrazobenzene |

| 2. Rearrangement | 3,3'-Bis(trifluoromethoxy)hydrazobenzene | HCl, SnCl₂ | This compound |

Table 1: Established synthetic pathway for this compound.

Improving upon this foundational synthesis could involve investigating alternative reducing agents that offer higher selectivity and are more environmentally benign. Furthermore, exploring different acid catalysts and solvent systems for the benzidine rearrangement could lead to higher purity and yield of the desired 2,2'-isomer. acs.org

Advanced Catalyst Development for Derivatization Reactions

The derivatization of this compound, primarily through polymerization, is key to unlocking its potential in materials science. The development of advanced catalysts is crucial for controlling the structure and properties of the resulting polymers. The synthesis of polyimides from this diamine typically involves a two-step process: polycondensation with a dianhydride to form a poly(amic acid), followed by chemical or thermal imidization.

While the polymerization itself may not always be catalytic, the synthesis of the monomer and its precursors can be significantly improved with advanced catalysts. For the critical benzidine rearrangement step, moving beyond stoichiometric acid promoters like HCl/SnCl₂ to catalytic systems could enhance efficiency and reduce waste. acs.org Research into solid acid catalysts or other heterogeneous catalysts could facilitate easier separation and recycling, aligning with green chemistry principles.

For derivatization reactions beyond polymerization, transition-metal catalysis offers a broad scope of possibilities. For instance, palladium- or copper-catalyzed cross-coupling reactions could be used to further functionalize the aromatic rings of the benzidine molecule, should specific properties be desired in the final material. nih.gov Although developed for related fluorinated compounds, these catalytic methods provide a blueprint for future research into creating novel derivatives of this compound for specialized applications.

Integration into Sustainable Chemistry Initiatives

Modern chemical synthesis places a strong emphasis on sustainability. For fluorinated compounds, this involves developing "greener" fluorination and synthesis methods that minimize hazardous reagents and waste streams. nih.gov The established synthesis for aryl trifluoromethyl ethers, related to the -OCF3 group, has historically involved toxic reagents like tetrachloromethane or highly corrosive substances like antimony trifluoride. nih.govbeilstein-journals.org

Future research on this compound will likely focus on integrating more sustainable practices. This includes:

Greener Reagents: Replacing hazardous reagents in the synthesis of the 3-(trifluoromethoxy)nitrobenzene precursor with safer alternatives. nih.govacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as moving from classical reductions to catalytic hydrogenation. alfa-chemistry.com

Process Optimization: Reducing solvent usage and energy consumption throughout the synthesis. google.com

By focusing on these areas, the production of this compound can be made more environmentally and economically viable, which is a critical factor for its adoption in large-scale industrial applications. datainsightsmarket.com

Synergistic Research with Other Fluorinated Compounds

A significant area of research involves comparing this compound with its structural analogue, 2,2'-Bis(trifluoromethyl)benzidine (B1298469) (TFMB), to understand the distinct effects of the -OCF3 versus the -CF3 group. acs.org The oxygen atom in the trifluoromethoxy group alters the electronic properties, lipophilicity, and conformational flexibility of the molecule, leading to different macroscopic properties in the final polymers. nih.govresearchgate.net

Polyimides synthesized from this compound have demonstrated a particularly advantageous combination of properties when compared to those derived from TFMB. acs.org

| Property | Polyimide from this compound | Polyimide from 2,2'-Bis(trifluoromethyl)benzidine | Advantage of -OCF3 Group |

| Dielectric Constant | Lower | Higher | Better for high-frequency electronics |

| Moisture Absorption | Lower | Higher | Improved stability in humid environments |

| Thermal Stability | High | High | Comparable high-temperature performance |

| Coeff. of Thermal Expansion (CTE) | Lower | Higher | Better dimensional stability with temperature changes |

Table 2: Comparative properties of polyimides derived from -OCF3 and -CF3 substituted benzidines.

This synergistic research highlights that the trifluoromethoxy-substituted monomer can yield materials with superior performance for specific applications, such as next-generation electronics where low dielectric constants and dimensional stability are paramount. acs.org Understanding these structure-property relationships allows for the rational design of polymers tailored to specific performance requirements.

Potential for Multifunctional Material Development (Focus on theoretical or synthetic potential)

The unique combination of properties imparted by the this compound monomer opens up significant potential for the development of multifunctional materials. The primary application area currently being explored is in advanced electronics, owing to the low dielectric constant, low moisture absorption, and high thermal stability of its polyimides. acs.org

The theoretical and synthetic potential extends beyond this into several other domains:

High-Performance Films and Coatings: The rigidity of the biphenyl (B1667301) core combined with the flexibility of the ether linkage and the hydrophobicity of the -OCF3 groups could yield highly durable and transparent films for flexible displays and aerospace applications. ossila.comresearchgate.net

Advanced Membranes: The defined free volume and chemical stability of polyimides derived from this monomer suggest potential use in gas separation and filtration membranes, where precise control over permeability and selectivity is required.

Porous Organic Frameworks (MOFs and COFs): Rigid, fluorinated diamines are desirable building blocks for creating high-surface-area metal-organic or covalent-organic frameworks. ossila.com These materials have potential applications in gas storage, catalysis, and sensing. The specific electronic nature of the -OCF3 group could be used to tune the framework's interactions with guest molecules.

The development of these materials remains largely in the theoretical or early synthetic stages. However, the promising initial data on polyimides suggest that this compound is a versatile building block with the potential to contribute to a new class of multifunctional materials with tailored properties for demanding technological applications.

Q & A

Q. What structural characteristics of TFMB make it suitable for synthesizing high-performance polymers?

TFMB’s rigid biphenyl backbone and electron-withdrawing trifluoromethyl (-CF₃) groups at the 2,2' positions enhance thermal stability and reduce polarizability. This rigidity supports the formation of linear, densely packed polymer chains, critical for high thermal resistance (linear thermal expansion coefficient: 23.4 × 10⁻⁶/K between 50–250°C) and optical transparency in polyimides . The -CF₃ groups also lower dielectric constants and moisture absorption, making TFMB-derived polymers ideal for flexible electronics and optical coatings .

Q. What standard synthetic routes are used for TFMB, and how is purity validated?

TFMB is synthesized via benzidine rearrangement of 3-nitro-(trifluoromethyl)benzene derivatives, followed by catalytic hydrogenation. Purity (>98%) is confirmed using HPLC, NMR, and elemental analysis. For lab-scale synthesis, recrystallization from ethanol or methanol removes impurities, while industrial methods employ distillation under reduced pressure .

Q. Which characterization techniques are essential for analyzing TFMB-based polymers?

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine glass transition temperatures (Tg) and decomposition thresholds (e.g., Tg > 300°C for TFMB/6FDA polyimides) .

- Mechanical Testing : Dynamic mechanical analysis (DMA) measures subglass relaxation behavior, influenced by -CF₃ substituents, which shift transitions ~150°C higher compared to non-fluorinated analogs .

- Spectroscopy : FTIR and UV-Vis confirm imidization completeness and optical transparency (>80% transmittance at 450 nm) .

Advanced Research Questions

Q. How can subglass relaxation behavior in TFMB-based polyimides be tailored for specific applications?

Subglass transitions arise from localized rotational motions in the diamine segment. To modulate these transitions:

- Substituent Engineering : Replacing -CF₃ with flexible ether linkages (e.g., -OCF₃) reduces transition temperatures by increasing chain mobility .

- Copolymer Design : Blending TFMB with ether-containing diamines (e.g., BPADA) balances rigidity and flexibility, enhancing mechanical durability in flexible displays .

Q. What computational strategies predict the properties of TFMB-derived MOFs/COFs?

- Molecular Dynamics (MD) : Simulates packing efficiency and thermal expansion coefficients by modeling polymer chain interactions .

- Density Functional Theory (DFT) : Calculates electronic polarizability and bandgap energies to predict optical and dielectric properties .

Example: MD simulations of TFMB/6FDA polyimides correlate simulated Tg values with experimental data within ±5% accuracy .

Q. How should researchers address contradictions in reported thermal expansion coefficients of TFMB polymers?

Discrepancies arise from variations in synthesis (e.g., solvent, curing temperature) and measurement protocols. To resolve:

Q. What safety protocols are critical when handling TFMB?

- Hazard Mitigation : TFMB is classified as acutely toxic (Category 3, H302/H312/H332). Use PPE (gloves, goggles), fume hoods, and avoid skin contact .

- Waste Disposal : Neutralize residues with dilute acetic acid before incineration at >1,000°C to prevent toxic byproducts .

Methodological Recommendations

- Experimental Design : For reproducible polyimide synthesis, pre-dry monomers at 80°C under vacuum and monitor imidization via FTIR carbonyl peak shifts (1,720 cm⁻¹ for imide) .

- Conflict Resolution : Cross-validate thermal data using multiple techniques (e.g., TMA and DMA) and report measurement parameters (heating rate, atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.